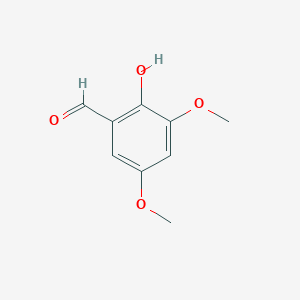

2-Hydroxy-3,5-dimethoxybenzaldehyde

Cat. No. B3055512

Key on ui cas rn:

65162-29-0

M. Wt: 182.17 g/mol

InChI Key: RZKNKVRCIXKLBQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08283340B2

Procedure details

Morpholine (2.05 g, 24 mmol) and THF (40 mL) were placed in a three-necked, round bottomed flask equipped with a stirring bar, septum cap, dropping funnel, thermometer, and argon inlet. The flask was cooled in a dry ice-acetone bath to −50° C., and a solution of n-BuLi in hexane (1.6M, 15 mL, 24 mmol) was added all at once. After 10 min a solution of 1 (4.9 g, 20 mmol) in THF (30 mL) was added dropwise via a syringe over a period of 4 min, and the mixture was cooled to ˜−75° C. over 20 min. n-BuLi in hexane (1.6M, 20 mL, 32 mmol) was then added dropwise over 45 min, keeping the temperature at −75° C. After complete addition of n-BuLi the solution was stirred for 35 min. A solution of nitrobenzene (6.90 g, 46 mmol) in 10 mL THF was added from the dropping funnel, keeping the temperature at −75° C. The resulting dark mixture was stirred at −75° C. for 4 h and then allowed to warm to room temperature. It was acidified to pH 1 with 6N HCl and stirred for 15 min. After dilution with brine (100 mL), THF was removed in vacuo. The aqueous solution was extracted with diethyl ether (4×40 mL). The combined organic layers were extracted with 2 N NaOH (3×40 mL). The combined NaOH extracts were washed with diethyl ether (3×20 mL) and then acidified to pH 1 with concentrated HCl. The resulting mixture was extracted with CH2Cl2 (3×20 mL), and the combined organic extracts were washed with brine, dried (MgSO4) and adsorbed on silica gel. The product was purified by flash chromatography, eluting with EtOAc/hexane (1:2). Pure 2 was obtained (2.0 g, 55%) as a yellow solid. m/z=183.06 (M+H). 1H NMR (500 MHz, CDCl3): δ: 10.71 (1H, s, OH), 9.91 (1H, s, CHO), 6.77 (1H, d, J4,6=2.8 Hz, H-6), 6.61 (1H, d, J4,6=2.8 Hz, H-4), 3.92 (3H, s, OMe), 3.84 (3H, s, OMe). 13C NMR CDEPT135 (500 MHz, CDCl3): δ: 196.11 (CHO), 107.93 (C-6), 103.90 (C-4), 56.29 (OMe), 55.83 (OMe).

Identifiers

|

REACTION_CXSMILES

|

N1CC[O:4]CC1.[Li]CCCC.CCCCCC.Br[C:19]1[C:26]([O:27][CH3:28])=[CH:25][C:24]([O:29][CH3:30])=[CH:23][C:20]=1[CH:21]=[O:22].[N+](C1C=CC=CC=1)([O-])=O.Cl>C1COCC1>[OH:4][C:19]1[C:26]([O:27][CH3:28])=[CH:25][C:24]([O:29][CH3:30])=[CH:23][C:20]=1[CH:21]=[O:22]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2.05 g

|

|

Type

|

reactant

|

|

Smiles

|

N1CCOCC1

|

Step Two

|

Name

|

|

|

Quantity

|

40 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Three

Step Four

Step Five

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Li]CCCC

|

Step Seven

|

Name

|

|

|

Quantity

|

6.9 g

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-50 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

was stirred for 35 min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a stirring bar

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

septum cap

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was then added dropwise over 45 min

|

|

Duration

|

45 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at −75° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at −75° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The resulting dark mixture was stirred at −75° C. for 4 h

|

|

Duration

|

4 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm to room temperature

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for 15 min

|

|

Duration

|

15 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After dilution with brine (100 mL), THF was removed in vacuo

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous solution was extracted with diethyl ether (4×40 mL)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The combined organic layers were extracted with 2 N NaOH (3×40 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined NaOH extracts were washed with diethyl ether (3×20 mL)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The resulting mixture was extracted with CH2Cl2 (3×20 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

the combined organic extracts were washed with brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (MgSO4)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was purified by flash chromatography

|

WASH

|

Type

|

WASH

|

|

Details

|

eluting with EtOAc/hexane (1:2)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Pure 2 was obtained (2.0 g, 55%) as a yellow solid

|

Outcomes

Product

Details

Reaction Time |

35 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

OC1=C(C=O)C=C(C=C1OC)OC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |